4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common route involves the condensation of 5-fluoro-2-thiophenecarboxaldehyde with 4-bromo-1H-pyrazole-3-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and fluorine sites, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Shares similar halogenation but differs in the functional groups attached.
2-Bromo-5-fluoropyridine: Similar in having bromine and fluorine but differs in the core structure.
Uniqueness
4-BROMO-N’~3~-[(5-FLUORO-2-THIENYL)METHYLENE]-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of a pyrazole ring with a thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6BrFN4OS |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H6BrFN4OS/c10-6-4-13-14-8(6)9(16)15-12-3-5-1-2-7(11)17-5/h1-4H,(H,13,14)(H,15,16)/b12-3+ |
InChI Key |
ISVORGALNVYUSR-KGVSQERTSA-N |
Isomeric SMILES |
C1=C(SC(=C1)F)/C=N/NC(=O)C2=C(C=NN2)Br |
Canonical SMILES |
C1=C(SC(=C1)F)C=NNC(=O)C2=C(C=NN2)Br |
Origin of Product |
United States |
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